

Technical Guide: 2-Chloro-5-methyl-4-nitropyridine

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Compound of Interest

Compound Name: 2-Chloro-5-methyl-4-nitropyridine

CAS No.: 97944-45-1

Cat. No.: B1589938

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CAS Number: 97944-45-1[1][2][3][4]

Document Type: Technical Monograph Target Audience: Medicinal Chemists, Process Development Scientists Version: 1.0

Executive Summary & Chemical Identity

2-Chloro-5-methyl-4-nitropyridine is a highly functionalized heterocyclic building block characterized by a trisubstituted pyridine core. Its utility in drug discovery stems from its orthogonal reactivity profile: an electrophilic C2-chlorine susceptible to S_NAr, a reducible C4-nitro group, and a C5-methyl group available for oxidation or radical functionalization. This compound serves as a critical scaffold in the synthesis of kinase inhibitors and fused bicyclic systems (e.g., furopyridines and pyrrolopyridines).

Chemical Profile Table

Parameter	Specification
CAS Number	97944-45-1
IUPAC Name	2-Chloro-5-methyl-4-nitropyridine
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂
Molecular Weight	172.57 g/mol
SMILES	<chem>CC1=C(C=NC(Cl)=C1)=O</chem>
InChI Key	PEGDFBBVKXPIME-UHFFFAOYSA-N
Appearance	Light yellow to yellow solid/semi-solid
Boiling Point	~130 °C (at 22 Torr)
Solubility	Soluble in DCM, EtOAc, DMSO; Low solubility in water

Synthesis & Manufacturing Methodology

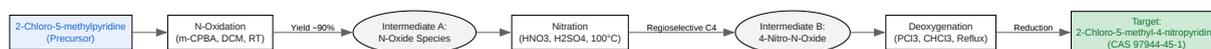
The synthesis of **2-Chloro-5-methyl-4-nitropyridine** is non-trivial due to the deactivating nature of the pyridine ring. Direct nitration of 2-chloro-5-methylpyridine is difficult and often yields poor regioselectivity. The industry-standard protocol utilizes N-oxide activation to direct the nitro group to the C4 position, followed by deoxygenation.

Validated Synthetic Route (The N-Oxide Pathway)

This three-step workflow ensures high regiochemical fidelity.

- **N-Oxidation:** Oxidation of the precursor (2-chloro-5-methylpyridine) using m-CPBA or Urea Hydrogen Peroxide (UHP)/TFAA.
- **Nitration:** Electrophilic aromatic substitution on the N-oxide species. The N-oxide oxygen donates electron density, directing the nitronium ion (NO₂⁺) to the C4 position.
- **Deoxygenation:** Removal of the N-oxide oxygen using Phosphorus Trichloride (PCl₃) to restore the pyridine aromaticity.

Diagram: Synthesis Workflow



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Caption: Step-wise synthesis via N-oxide activation to ensure C4 nitration.

Reactivity Profile & Scaffold Diversification

This molecule is a "linchpin" intermediate because it allows for sequential, selective functionalization.

A. C2-Chlorine: Nucleophilic Aromatic Substitution (S_NAr)

The C2 position is activated by both the ring nitrogen and the C4-nitro group (ortho-effect).

- Protocol: React with primary/secondary amines in DMF/DIEA at 60–80°C.
- Outcome: Rapid displacement of chlorine to form 2-amino-5-methyl-4-nitropyridines.

B. C4-Nitro Group: Reduction & Cyclization

The nitro group serves as a masked amine.

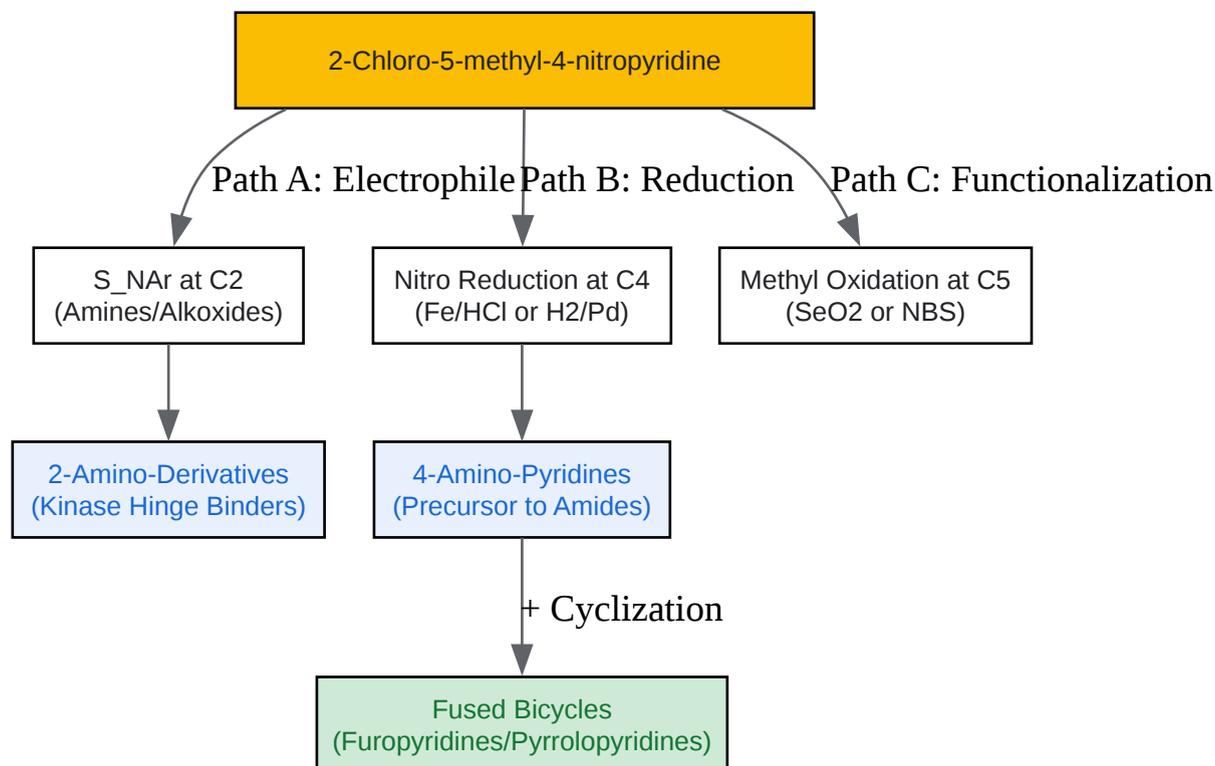
- Protocol: Iron powder/NH₄Cl or H₂/Pd-C.
- Outcome: Formation of the C4-amine. If a suitable electrophile was introduced at C2 or C5, this step often triggers spontaneous cyclization (e.g., to form imidazopyridines).

C. C5-Methyl Group: Benzylic Functionalization

The methyl group is deactivated but can be oxidized or halogenated under radical conditions.

- Application: Conversion to an aldehyde (using SeO₂) allows for Knoevenagel condensations.

Diagram: Divergent Synthesis Logic



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Caption: Divergent reactivity map showing the three primary vectors for scaffold elaboration.

Applications in Drug Development

The specific substitution pattern of CAS 97944-45-1 makes it indispensable for constructing fused heterocyclic systems found in oncology drugs.

Case Study: Synthesis of Furopyridines Researchers utilize **2-chloro-5-methyl-4-nitropyridine** to synthesize dihydrofuran[3,2-c]pyridines.

- Displacement: The C2-chloro is displaced by a phenol or enolate.
- Cyclization: Base-mediated condensation between the newly added substituent and the C3/C4 positions (often requiring prior manipulation of the nitro group).
- Therapeutic Area: These scaffolds are frequent pharmacophores in EGFR and VEGFR kinase inhibitors.

Handling & Safety Protocols (SDS Summary)

Signal Word:WARNING GHS Classifications: Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3.

Hazard	Precautionary Measure
Inhalation	May cause respiratory irritation. Use only in a chemical fume hood (P271).
Skin Contact	Causes skin irritation.[1][2][3] Wear nitrile gloves (minimum thickness 0.11 mm).[3]
Eye Contact	Causes serious eye irritation.[1] Wear safety goggles with side shields.
Storage	Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Moisture sensitive.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides and HCl gas are released upon combustion).

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